molecular formula C15H15F3N2O2S B2454088 N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396769-00-8

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2454088
CAS RN: 1396769-00-8
M. Wt: 344.35
InChI Key: DYTFEUVDINYVGU-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H15F3N2O2S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds derived from the benzo[d]thiazole nucleus have been synthesized and evaluated for their antibacterial activity. For example, a study on the synthesis, spectral studies, and antibacterial evaluation of novel Schiff bases derived from 2-aminobenzothiazole nucleus demonstrates the potential of these compounds as promising antibacterial agents against pathogens like Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells (Palkar et al., 2017).

Catalytic Applications

Another area of interest is the use of heterocyclic compounds as catalysts in the synthesis of various heterocyclic derivatives. N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, showcasing the role of heterocyclic compounds in facilitating multi-component reactions in aqueous media, which aligns with the principles of green chemistry (Khazaei et al., 2015).

Anticancer and Antimicrobial Evaluations

The exploration of heterocyclic compounds for their potential anticancer and antimicrobial activities has been a significant area of research. For instance, the synthesis and evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide demonstrated promising antibacterial and antifungal activities, along with an evaluation against breast cancer cells, indicating the diverse biological activities of these compounds (Senthilkumar et al., 2021).

Molecular Characterization and Design

The synthesis and characterization of heterocyclic compounds, including their application in designing potential adenosine receptor ligands, highlight the importance of molecular design in developing new therapeutics. Chromone–thiazole hybrids have been synthesized as potential ligands for human adenosine receptors, underscoring the role of structural design in targeting specific biological targets (Cagide et al., 2015).

properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)9-20(10-5-7-22-8-6-10)14(21)13-19-11-3-1-2-4-12(11)23-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFEUVDINYVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.